molecular formula C27H25N3O B2812820 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-88-1

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2812820
CAS No.: 478032-88-1
M. Wt: 407.517
InChI Key: PSTKUCLYAYOMPR-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile belongs to the pyrrole-3-carbonitrile family, characterized by a pyrrole core substituted with a nitrile group at position 3. Its structure features a butyl chain at position 1, diphenyl groups at positions 4 and 5, and a Schiff base moiety [(5-methylfuran-2-yl)methylidene]amino at position 4. Below, we compare it with structurally related analogs to highlight key differences in synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name

1-butyl-2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-3-4-17-30-26(22-13-9-6-10-14-22)25(21-11-7-5-8-12-21)24(18-28)27(30)29-19-23-16-15-20(2)31-23/h5-16,19H,3-4,17H2,1-2H3/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTKUCLYAYOMPR-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(O2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the butyl, methylfuran, and diphenyl substituents through various organic reactions such as condensation, substitution, and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants, often using catalysts to facilitate the reaction.

Scientific Research Applications

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Methylideneamino Group

The methylideneamino group at position 2 is a critical site for structural diversification. Key analogs include:

1-Butyl-2-[(E)-[(2-Methylphenyl)Methylidene]Amino]-4,5-Diphenyl-1H-Pyrrole-3-Carbonitrile ()
  • Substituent : 2-Methylphenyl (toluyl group).
  • The methyl group introduces steric hindrance, which may affect reactivity in further derivatization.
1-Butyl-4,5-Diphenyl-2-{[(E)-2-Thienylmethylidene]Amino}-1H-Pyrrole-3-Carbonitrile ()
  • Substituent : Thienyl (sulfur-containing heterocycle).
  • Impact : The thiophene ring (C₄H₃S) introduces a less electronegative heteroatom (S vs. O in furan), altering electron density on the pyrrole core. This may enhance π-stacking interactions in solid-state packing .
  • Molecular Formula : C₂₆H₂₃N₃S (Molar mass: 409.55 g/mol).
1-Butyl-2-[(E)-[(4-Chloro-3-Nitrophenyl)Methylidene]Amino]-4,5-Diphenyl-1H-Pyrrole-3-Carbonitrile ()
  • Substituent : 4-Chloro-3-nitrophenyl (electron-withdrawing groups).
  • Impact: The nitro (-NO₂) and chloro (-Cl) groups increase electrophilicity, making the compound more reactive toward nucleophilic attack. These groups also raise safety concerns (e.g., thermal instability) .

Core Structure Variations

4-Amino-5-Benzoyl-1-Benzyl-2-(4,5,6,7-Tetrahydro-1H-Indol-2-yl)-1H-Pyrrole-3-Carbonitrile ()
  • Core : Pyrrole-3-carbonitrile with benzoyl (C₆H₅CO-) and benzyl (C₆H₅CH₂-) substituents.
  • Synthesis : Prepared via K₂CO₃/MeCN reflux (40% yield), indicating moderate efficiency under these conditions .
  • Key Differences : The tetrahydroindole and benzoyl groups introduce steric bulk, which may hinder crystallization compared to the diphenyl-substituted target compound.
2-Amino-5-Hydroxy-4-(4-Methylphenyl)-4H-Chromene-3-Carbonitrile (Compound 1E, )
  • Core : Chromene-3-carbonitrile (oxygen-containing bicyclic system).
  • Physicochemical Data : Melting point = 223–227°C; IR peaks for -NH₂ (3,464 cm⁻¹), -CN (2,204 cm⁻¹).
  • Impact: The planar chromene core likely increases melting point and rigidity compared to the non-planar pyrrole derivatives .

Biological Activity

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings on this compound.

Chemical Structure

The compound is characterized by the following structural features:

  • Pyrrole ring : A five-membered aromatic ring with two nitrogen atoms.
  • Carbonitrile group : A cyano group (-C≡N) that may contribute to its reactivity.
  • Methylfuran moiety : This component may play a role in biological interactions due to its aromatic nature.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

A study highlighted the synthesis of various pyrrole derivatives and their evaluation against different cancer cell lines, demonstrating that modifications in the structure significantly influenced their cytotoxicity (PubMed Central) .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of protein kinases : Many pyrrole derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels, leading to cancer cell death.

G Protein-Coupled Receptor (GPCR) Activity

Research indicates that certain pyrrole-based compounds may interact with GPCRs, which are crucial in various signaling pathways. Activation or inhibition of GPCRs can lead to altered cellular responses, including those related to inflammation and cancer progression .

Study 1: Antitumor Activity

A recent study investigated the antitumor effects of a similar pyrrole derivative on human breast cancer cells. The compound was found to induce apoptosis and inhibit migration in vitro. The results suggested that the compound could be a candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Another study focused on the cellular mechanisms underlying the anticancer effects. It was found that treatment with the compound led to increased levels of p53 protein, a crucial regulator of the cell cycle and apoptosis. This suggests that the compound may activate tumor suppressor pathways .

Research Findings Summary

StudyFindings
Study 1Induced apoptosis in breast cancer cellsPotential anticancer agent
Study 2Increased p53 protein levelsActivates tumor suppressor pathways
General FindingsInhibits protein kinases; induces oxidative stressMultifaceted mechanisms contribute to biological activity

Q & A

Basic: What are the standard synthetic routes for 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and how is purity ensured?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrrole core via cyclocondensation of substituted amines and ketones under acidic conditions .
  • Step 2 : Introduction of the 5-methylfuran-2-ylmethylidene group via Schiff base formation (E-configuration) using a furan-containing aldehyde .
  • Step 3 : Alkylation with 1-butyl bromide to attach the butyl group .
    Purity Assessment :
  • Thin-layer chromatography (TLC) with Rf values (e.g., ~0.41 in ethyl acetate/hexane) .
  • Spectroscopic confirmation (¹H/¹³C NMR, IR) for functional groups (e.g., –CN at ~2,204 cm⁻¹, –NH at ~3,464 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .

Advanced: How can reaction conditions be optimized to improve the yield of the Schiff base intermediate in Step 2?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance aldehyde reactivity .
  • Catalysis : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to stabilize the imine intermediate .
  • Temperature Control : Maintain 60–80°C to accelerate kinetics while avoiding side reactions .
  • Reaction Monitoring : Real-time IR to track the disappearance of the –NH₂ peak (~3,464 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for confirming the E-configuration of the Schiff base moiety?

Methodological Answer:

  • ¹H NMR : Look for a deshielded imine proton (δ 8.5–9.0 ppm) and coupling constants (J = 12–16 Hz for trans configuration) .
  • IR Spectroscopy : Confirm C=N stretch at ~1,645 cm⁻¹ and absence of –NH₂ peaks post-reaction .
  • UV-Vis : π→π* transitions in the conjugated system (λmax ~300–350 nm) .

Advanced: How can computational methods resolve contradictions in NMR assignments for structurally similar derivatives?

Methodological Answer:

  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian with B3LYP/6-31G**) to identify misassignments .
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., furan methyl group and pyrrole protons) to validate stereochemistry .
  • Database Cross-Referencing : Match spectral data with analogs like 4,5-diphenylpyrrole derivatives .

Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature?

Methodological Answer:

  • pH Range : Test stability in buffers (pH 2–10) to simulate biological or storage conditions .
  • Temperature : Accelerated degradation studies at 40°C, 60°C, and 80°C .
  • Analytical Tools : HPLC with a C18 column to monitor degradation products; track –CN stability via IR .

Advanced: How can the compound’s reactivity toward electrophilic aromatic substitution be exploited for functionalization?

Methodological Answer:

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the phenyl rings .
  • Sulfonation : Fuming H₂SO₄ to add sulfonic acid groups for enhanced solubility .
  • Halogenation : Br₂/FeBr₃ for bromination at the pyrrole C-4 position .
    Monitoring : LC-MS to track regioselectivity and byproduct formation .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution assay (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can molecular docking predict interactions between this compound and a protein target (e.g., kinase)?

Methodological Answer:

  • Protein Preparation : Retrieve kinase structure (e.g., PDB ID 1ATP) and optimize protonation states using MOE .
  • Ligand Docking : Use AutoDock Vina with flexible side chains to account for induced fit .
  • Validation : Compare docking poses with co-crystallized inhibitors (RMSD <2.0 Å) .

Basic: What chromatographic methods are effective for separating diastereomers or regioisomers during purification?

Methodological Answer:

  • Normal-Phase HPLC : Silica column with gradient elution (hexane → ethyl acetate) .
  • Chiral Columns : Use amylose- or cellulose-based columns for enantiomeric resolution .
  • Preparative TLC : Optimize mobile phase (e.g., CH₂Cl₂:MeOH 95:5) for bulk separation .

Advanced: How can kinetic studies elucidate the degradation mechanism of the nitrile group under oxidative conditions?

Methodological Answer:

  • Reaction Setup : Expose compound to H₂O₂/Fe²⁺ (Fenton’s reagent) at 25°C .
  • Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 min for LC-MS analysis .
  • Mechanistic Probes : Track –CN → –COOH conversion via IR and ¹H NMR (disappearance of δ ~2.2 ppm triplet) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.